BenchChemオンラインストアへようこそ!

Bendazol hydrochloride

Inflammation Immunology Cancer Biology

Bendazol HCl (CAS 1212-48-2) is a uniquely differentiated benzimidazole—not a tubulin inhibitor like albendazole, but an NF-κB modulator (IC50 18.4 μM) and renal NO synthase enhancer. Its intermediate logP (~3.5) fills a critical gap between lipophilic drotaverine (logP 4.9) and hydrophilic spasmolytics for SPR/PK studies. The HCl salt offers aqueous solubility superior to the free base. Validated in rabbit myopia models via HIF-1α suppression. Choose ≥98% purity to ensure reproducible, on-target pharmacological outcomes free from confounding off-target effects.

Molecular Formula C14H13ClN2
Molecular Weight 244.72 g/mol
CAS No. 1212-48-2
Cat. No. B108836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBendazol hydrochloride
CAS1212-48-2
SynonymsDibasole;  Dibazol Hydrochloride;  Dibazole Hydrochloride;  Bendazol Hydrochloride;  2-(Phenylmethyl)-1H-benzimidazole Monohydrochloride;  Benzimidazole, 2-benzyl-, Monohydrochloride (8CI);  1H-Benzimidazole, 2-(phenylmethyl)-, Monohydrochloride (9CI); 
Molecular FormulaC14H13ClN2
Molecular Weight244.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2.Cl
InChIInChI=1S/C14H12N2.ClH/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14;/h1-9H,10H2,(H,15,16);1H
InChIKeyCJTQARUHALKPGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bendazol Hydrochloride (CAS 1212-48-2) for Research Procurement: Core Properties & Scientific Identity


Bendazol hydrochloride (CAS 1212-48-2), the hydrochloride salt of the benzimidazole derivative bendazol (free base CAS 621-72-7), is a synthetic small molecule with a molecular weight of 244.72 g/mol . It is structurally defined as 2-benzylbenzimidazole hydrochloride and appears as a white to pale yellow crystalline powder with a melting point range of 172–175°C . The compound is soluble in methanol and exhibits a logP (partition coefficient) value of approximately 3.15–3.93, indicating moderate lipophilicity [1]. As a vasodilator and hypotensive agent, its primary pharmacological activities include direct relaxation of vascular smooth muscle, enhancement of nitric oxide (NO) synthase activity in renal tissues, and inhibition of NF-κB transcriptional activity .

Why Bendazol Hydrochloride Cannot Be Replaced by Common Benzimidazole or Spasmolytic Analogs


Bendazol hydrochloride occupies a unique pharmacological and physicochemical niche that prevents simple substitution by other benzimidazole derivatives (e.g., albendazole, mebendazole) or myotropic antispasmodics (e.g., drotaverine, papaverine). While it shares the benzimidazole core with anthelmintic agents like albendazole, bendazol exhibits a fundamentally different target profile: it does not inhibit tubulin polymerization with high potency, but instead modulates NO synthase and NF-κB pathways . Furthermore, its lipophilicity (logP ~3.2–3.9) is significantly lower than that of drotaverine (logP ~4.9) but higher than papaverine, influencing tissue distribution and formulation requirements [1]. The hydrochloride salt form (CAS 1212-48-2) also provides distinct solubility advantages in aqueous media compared to the free base (CAS 621-72-7), which is critical for certain experimental applications . These compound-specific attributes mean that selecting a generic benzimidazole or spasmolytic as a substitute would likely yield divergent biological outcomes and experimental failures.

Quantitative Differentiation of Bendazol Hydrochloride: Comparative Evidence vs. Analogs


NF-κB Inhibitory Activity: Bendazol Exhibits Distinct Potency Compared to 2-Benzylbenzimidazole Analogs

In RAW 264.7 mouse macrophage cells, bendazol inhibits NF-κB transcriptional activity with an IC50 of 18.4 μM and achieves 43.0% inhibition at 30 μM after 20 hours . In contrast, structurally related 2-benzylbenzimidazole derivatives (e.g., compounds 3m and 3n) exhibit significantly higher potency, with IC50 values of 1.7 μM and 2.4 μM, respectively, in the same cell line using an LPS-induced SEAP assay [1]. This nearly 10-fold difference in IC50 underscores bendazol's unique activity profile within the benzimidazole class and highlights its utility as a moderate NF-κB modulator rather than a potent inhibitor, which may be advantageous for studies requiring partial pathway attenuation.

Inflammation Immunology Cancer Biology

Lipophilicity Profile: Bendazol's logP Value Distinguishes It from Drotaverine and Papaverine in Spasmolytic Class

The lipophilicity of bendazol, as measured by logP, ranges from 3.15 to 3.93 across various sources, with a consensus value near 3.5 . In a comparative pharmacokinetic study, bendazol's logP was determined to be 3.5, which is significantly lower than drotaverine's logP of 4.9 and notably higher than many other spasmolytics [1]. This intermediate lipophilicity impacts plasma protein binding and tissue distribution; for instance, the presence of a perfluorocarbon blood substitute (Perfloran) increased the plasma concentration of bendazol, drotaverine, and verapamil, with the effect being more pronounced for the more lipophilic drotaverine [1].

Pharmacokinetics Drug Distribution Formulation Science

Anthelmintic Activity: Bendazol Demonstrates Negligible Microtubule Inhibition vs. Albendazole and Mebendazole

Bendazol hydrochloride has been historically described as an anthelmintic agent, but its mechanism and potency differ markedly from potent benzimidazole anthelmintics. While it is noted to inhibit tubulin polymerization , direct comparative IC50 values are scarce. However, available data indicate that the parent compound bendazol (free base) inhibits microtubule assembly with an IC50 of 3 μM . In stark contrast, albendazole, a standard benzimidazole anthelmintic, is a potent microtubule inhibitor with IC50 values in the low micromolar range (often <1 μM) and is extensively metabolized to an active sulfoxide . This quantitative difference in tubulin binding affinity positions bendazol as a weak microtubule modulator relative to dedicated anthelmintics, making it unsuitable as a direct substitute in parasitology research requiring robust microtubule disruption.

Parasitology Anthelmintic Screening Tubulin Biology

Vasodilatory and NO Synthase Modulation: Bendazol's Unique Profile vs. Papaverine

Bendazol hydrochloride exerts vasodilatory effects primarily through direct relaxation of vascular smooth muscle and enhancement of NO synthase activity in renal glomeruli and collecting tubules, although this NO synthase effect is characterized as 'less pronounced and short lasting' . In contrast, papaverine, a myotropic spasmolytic, acts as a phosphodiesterase inhibitor, leading to cAMP accumulation and calcium channel blockade [1]. While both compounds lower blood pressure, their distinct mechanisms translate to different experimental utilities. Quantitative comparisons of vasodilatory potency are limited, but bendazol's unique NO synthase enhancement (even if transient) is a property not shared by papaverine, making it a specific tool for investigating NO-mediated pathways in hypertension and renal physiology.

Cardiovascular Pharmacology Nitric Oxide Signaling Hypertension Research

HIF-1α Inhibition: Bendazol Demonstrates In Vivo Efficacy in Myopia Models

In a rabbit model of form-deprivation myopia (FDM), topical application of 1% bendazol eye drops four times daily for 6 weeks significantly inhibited the progression of myopia and decreased the ocular accumulation of HIF-1α protein [1]. While quantitative comparisons to other HIF-1α inhibitors (e.g., specific small molecule inhibitors) are not available, this in vivo activity highlights bendazol's potential as a tool compound for investigating HIF-1α-mediated pathways in ocular development and disease. This property is not shared by other common benzimidazole derivatives like albendazole or mebendazole, which lack reported HIF-1α modulatory activity.

Ophthalmology Hypoxia Signaling Myopia Research

Optimal Research Applications for Bendazol Hydrochloride (CAS 1212-48-2) Based on Quantitative Differentiation


Investigating Moderate NF-κB Pathway Modulation in Inflammatory Disease Models

Based on its moderate NF-κB inhibitory activity (IC50 = 18.4 μM), bendazol hydrochloride is ideally suited for studies requiring partial attenuation of NF-κB signaling without complete suppression, such as in chronic inflammation models or when examining crosstalk with parallel pathways. Its potency is sufficient to observe biological effects while minimizing off-target cytotoxicity often associated with potent NF-κB inhibitors .

Studies on Lipophilicity-Dependent Pharmacokinetics and Tissue Distribution

Given its intermediate logP value (~3.5), bendazol serves as an excellent probe molecule for comparative pharmacokinetic studies alongside more lipophilic (e.g., drotaverine, logP = 4.9) or more hydrophilic spasmolytics. Its distinct partition coefficient influences plasma protein binding, volume of distribution, and clearance, making it a valuable tool for structure-property relationship (SPR) analyses and formulation development [1].

Exploring NO Synthase-Mediated Vasodilation in Renal Physiology

Bendazol hydrochloride's unique ability to transiently enhance NO synthase activity in renal glomeruli and collecting tubules, despite being short-lived, makes it a specific pharmacological tool for dissecting NO-dependent mechanisms in renal hemodynamics and hypertension. Researchers investigating renal NO signaling should prioritize bendazol over PDE inhibitors like papaverine to avoid confounding mechanistic results .

Investigating HIF-1α-Mediated Pathways in Myopia and Ocular Development

The demonstrated in vivo efficacy of topical bendazol in suppressing HIF-1α accumulation and inhibiting myopia progression in rabbit models positions the compound as a critical tool for ophthalmology research. Its ability to modulate hypoxia signaling in ocular tissues provides a novel avenue for studying the molecular basis of refractive errors and testing potential therapeutic strategies for myopia control [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bendazol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.